2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H2Cl3F3O2S. This compound is characterized by the presence of dichloro, trifluoromethyl, and sulfonyl chloride functional groups, making it a versatile reagent in organic synthesis and various industrial applications.
Preparation Methods
The synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorination of 2,3-dichloro-6-(trifluoromethyl)benzenesulfonic acid. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the sulfonic acid with thionyl chloride, resulting in the formation of the sulfonyl chloride derivative .
Industrial production methods for this compound may involve similar chlorination reactions but are optimized for large-scale synthesis. These methods ensure high yield and purity of the final product, making it suitable for various applications in the chemical industry.
Chemical Reactions Analysis
2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
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Substitution Reactions: : This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols. These reactions typically occur under mild conditions and produce sulfonamide, sulfonate ester, or sulfonate thioester derivatives .
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Oxidation and Reduction: : While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives can undergo such transformations. For example, sulfonamide derivatives can be oxidized to sulfonic acids under strong oxidizing conditions .
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Cross-Coupling Reactions: : The presence of the trifluoromethyl group makes this compound a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. These reactions are facilitated by palladium catalysts and involve the formation of carbon-carbon bonds .
Scientific Research Applications
2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research, including:
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Chemistry: : It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamide and sulfonate derivatives. Its unique functional groups make it a valuable building block in organic synthesis .
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Biology and Medicine: : The compound and its derivatives are studied for their potential biological activities. Sulfonamide derivatives, for example, are known for their antibacterial properties and are used in the development of pharmaceuticals .
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Industry: : In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile involved. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
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3-(Trifluoromethyl)benzenesulfonyl chloride: : This compound lacks the dichloro substituents but shares the trifluoromethyl and sulfonyl chloride groups. It is used in similar applications but may exhibit different reactivity due to the absence of chlorine atoms .
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2,4-Dichloro-6-(trifluoromethyl)aniline: : This compound contains an aniline group instead of a sulfonyl chloride group. It is used in the synthesis of different derivatives and has distinct applications in organic synthesis .
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2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride: : This compound has a difluoroethoxy group, which imparts different chemical properties and reactivity compared to this compound .
Properties
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-4-2-1-3(7(11,12)13)6(5(4)9)16(10,14)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSGPKFWKCOIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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